

Application Notes and Protocols for Utilizing Dicreatine Citrate in Creatine Kinase Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine kinase (CK), an enzyme crucial for cellular energy homeostasis, catalyzes the reversible phosphorylation of creatine to phosphocreatine.^{[1][2]} Assaying CK activity is fundamental in various research and clinical settings, particularly for diagnosing and monitoring neuromuscular and cardiac diseases.^{[3][4]} Standard assays for creatine kinase typically measure the forward reaction (creatine phosphorylation) or the reverse reaction (phosphocreatine dephosphorylation).^[2] While creatine monohydrate is a commonly used substrate for the forward reaction, its limited solubility can pose challenges in assay preparation. **Dicreatine citrate**, a more soluble form of creatine, dissociates in aqueous solutions to provide creatine and citrate.^{[5][6]} This property makes it a viable and convenient alternative for creatine kinase assays.

These application notes provide a comprehensive overview and detailed protocols for the use of **dicreatine citrate** as a substrate in creatine kinase assays.

Principle of the Assay

The use of **dicreatine citrate** as a substrate for creatine kinase relies on the forward reaction of the enzyme. In solution, **dicreatine citrate** readily dissociates, making creatine available for the enzymatic reaction. The activity of creatine kinase is determined by a coupled enzyme system. Creatine kinase (CK) transfers a phosphate group from adenosine triphosphate (ATP)

to creatine, producing phosphocreatine and adenosine diphosphate (ADP). The produced ADP is then used in a series of reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which ultimately leads to the oxidation of NADH to NAD⁺. The rate of NADH decrease, measured by the change in absorbance at 340 nm, is directly proportional to the creatine kinase activity in the sample.

Data Presentation

Table 1: Physicochemical Properties of Creatine Compounds

Compound	Molecular Weight (Creatine Monohydrate)	Solubility in Water	Key Characteristics
Creatine Monohydrate	149.13 g/mol	Lower	Standard substrate, but can be challenging to dissolve.
Dicreatine Citrate	411.39 g/mol (anhydrous)	Higher	Dissociates into creatine and citrate in solution, offering ease of preparation. [5] [6]

Table 2: Comparison of Different Creatine Forms as Substrates for Creatine Kinase

A study comparing various forms of creatine (monohydrate, nitrate, hydrochloride, buffered, and ethyl ester) found no significant difference in creatine kinase activity among them.[\[7\]](#) This suggests that the source of creatine, once dissolved, does not significantly impact the enzyme's catalytic efficiency in a standard assay. Given that **dicreatine citrate** dissociates to creatine, similar results are expected.

Creatine Form	Relative Creatine Kinase Activity (OD450nm)
Creatine Monohydrate (CrM)	0.956 ± 0.012
Creatine Nitrate (CrN)	0.945 ± 0.045
Creatine Hydrochloride (CrH)	0.912 ± 0.036
Buffered Creatine (CrB)	0.971 ± 0.031
Creatine Ethyl Ester (CrE)	0.951 ± 0.042

Data from a colorimetric assay measuring the forward CK reaction.[\[7\]](#) There was no statistically significant difference between the groups ($p > 0.05$).

Experimental Protocols

Protocol 1: Preparation of Reagents

- Assay Buffer (pH 7.4):
 - 100 mM Tris-HCl
 - 20 mM MgCl₂
 - Adjust pH to 7.4 with HCl.
 - Store at 4°C.
- **Dicreatine Citrate** Stock Solution (100 mM Creatine equivalent):
 - To prepare a solution containing 100 mM creatine, dissolve 41.14 mg of **dicreatine citrate** (anhydrous) in 1 mL of Assay Buffer.
 - Note: Due to its higher solubility, **dicreatine citrate** should dissolve readily. Prepare fresh daily to avoid degradation.[\[8\]](#)
- ATP Stock Solution (100 mM):

- Dissolve 55.1 mg of ATP (disodium salt) in 1 mL of Assay Buffer.
- Store in aliquots at -20°C.
- Phosphoenolpyruvate (PEP) Stock Solution (100 mM):
 - Dissolve 20.8 mg of PEP (monosodium salt) in 1 mL of Assay Buffer.
 - Store in aliquots at -20°C.
- NADH Stock Solution (10 mM):
 - Dissolve 7.1 mg of NADH (disodium salt) in 1 mL of Assay Buffer.
 - Protect from light and store in aliquots at -20°C.
- Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) Enzyme Mix:
 - Prepare a mix containing 1000 U/mL of PK and 2000 U/mL of LDH in Assay Buffer.
 - Store in aliquots at -20°C.

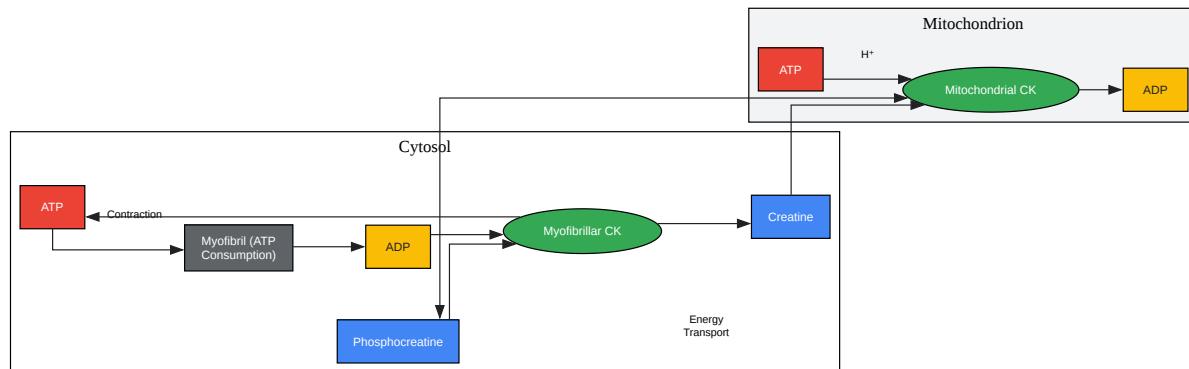
Protocol 2: Creatine Kinase Activity Assay

- Reaction Mixture Preparation:
 - For each reaction, prepare a master mix with the following components per well of a 96-well plate:
 - Assay Buffer: 155 µL
 - **Dicreatine Citrate** Stock Solution: 10 µL (Final concentration: 5 mM creatine)
 - ATP Stock Solution: 10 µL (Final concentration: 5 mM)
 - PEP Stock Solution: 5 µL (Final concentration: 2.5 mM)
 - NADH Stock Solution: 10 µL (Final concentration: 0.5 mM)

- PK/LDH Enzyme Mix: 5 μ L (Final concentration: 25 U/mL PK, 50 U/mL LDH)
 - Vortex the master mix gently.
- Assay Procedure:
 - Pipette 195 μ L of the reaction mixture into each well of a clear, flat-bottom 96-well plate.
 - Add 5 μ L of the sample (e.g., cell lysate, purified enzyme) to each well. For a blank control, add 5 μ L of the sample buffer.
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 340 nm every minute for 10-15 minutes.
- Calculation of Creatine Kinase Activity:
 - Determine the rate of decrease in absorbance at 340 nm ($\Delta A_{340}/\text{min}$) from the linear portion of the kinetic curve.
 - Calculate the enzyme activity using the following formula:
$$\text{CK Activity (U/L)} = (\Delta A_{340}/\text{min}) * (\text{Total Reaction Volume in mL}) * 1000 / (\epsilon * \text{Light Path in cm} * \text{Sample Volume in mL})$$
- Where:
 - ϵ (Molar extinction coefficient of NADH) = $6220 \text{ M}^{-1}\text{cm}^{-1}$
 - Light path for a standard 96-well plate is typically calculated based on the volume.
 - 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute.

Mandatory Visualizations

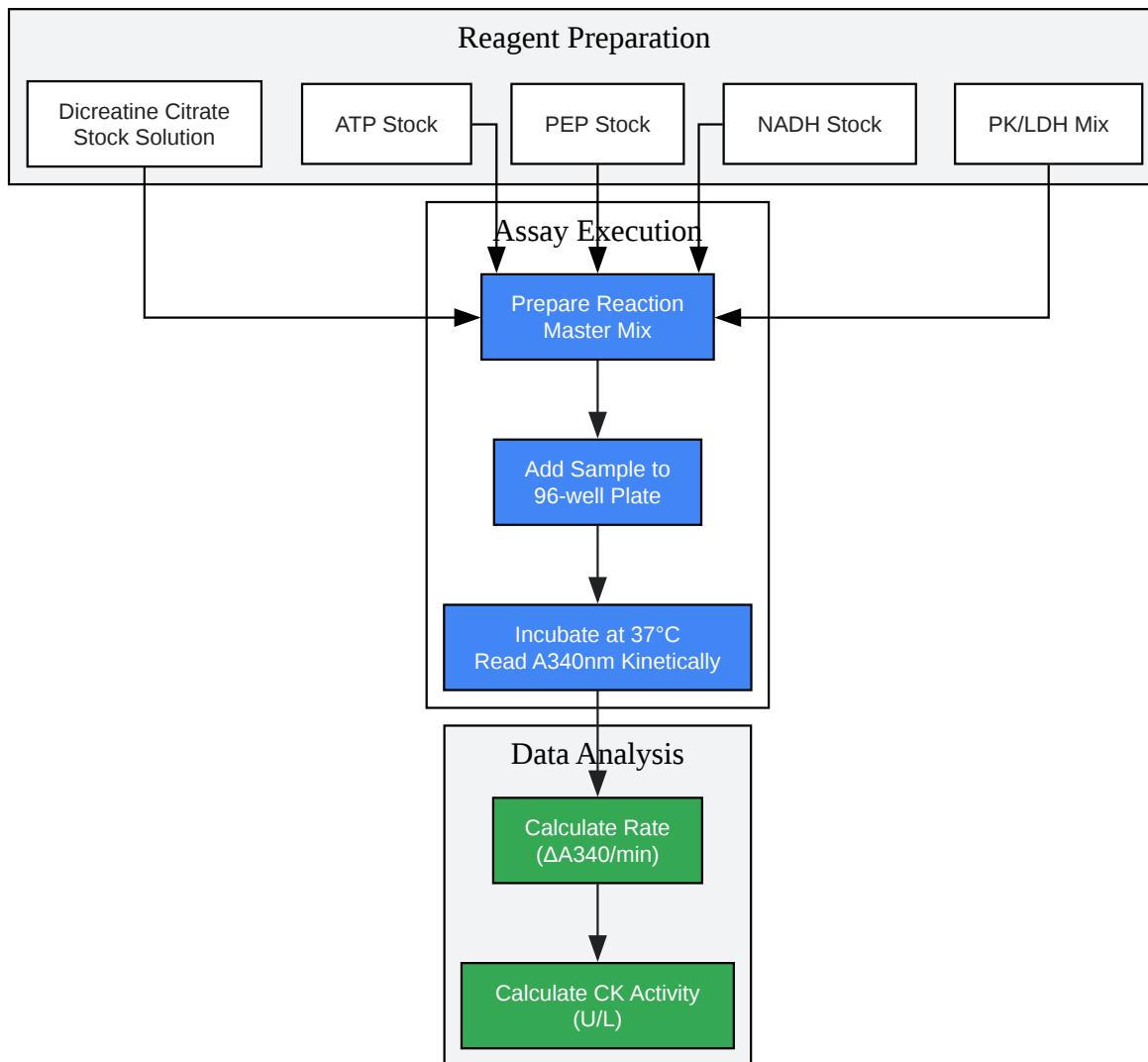
Creatine Kinase Energy Shuttle



[Click to download full resolution via product page](#)

Caption: The Creatine Kinase energy shuttle for cellular energy homeostasis.

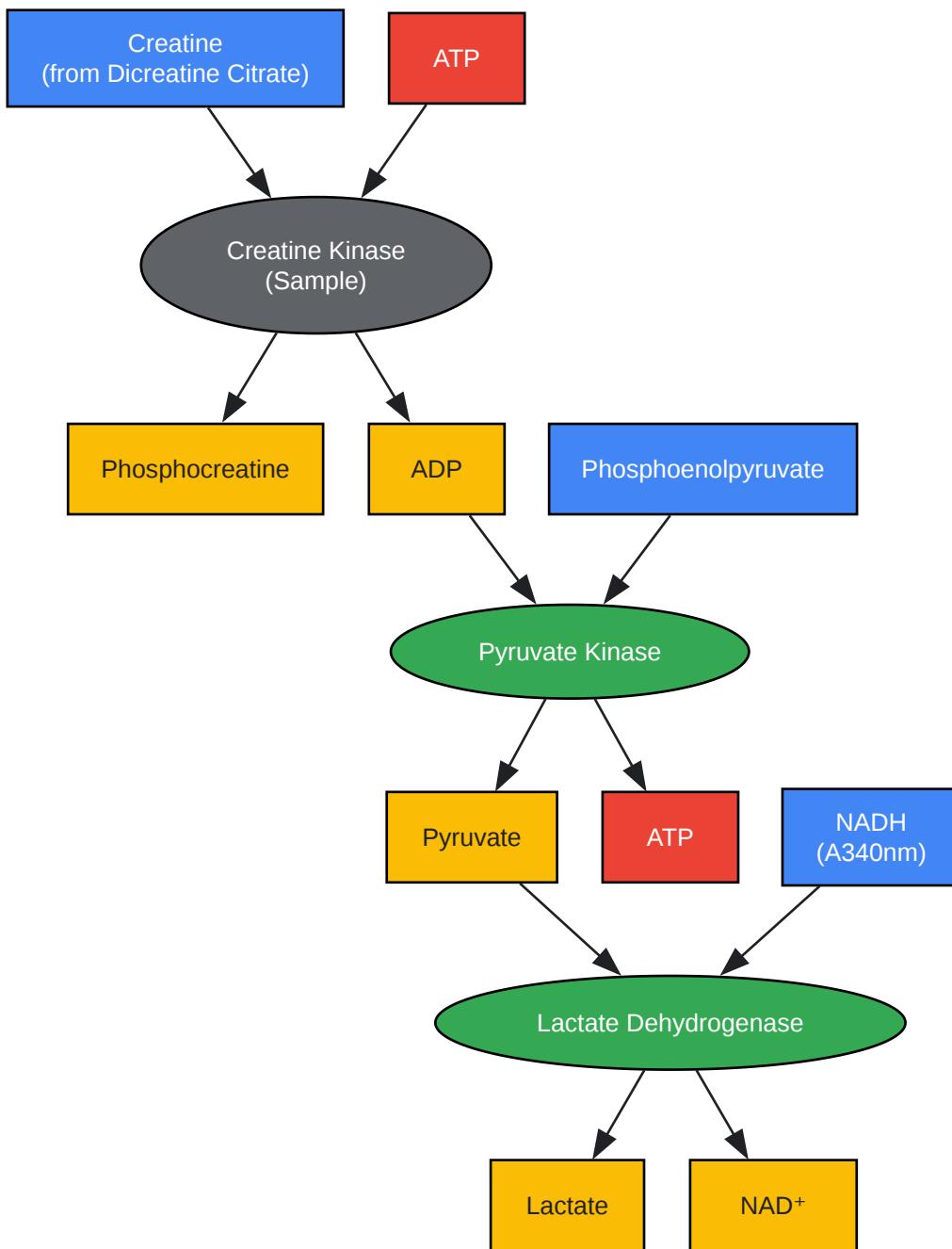
Experimental Workflow for CK Assay using Dicreatine Citrate



[Click to download full resolution via product page](#)

Caption: Workflow for creatine kinase activity measurement.

Coupled Enzyme Reaction for CK Assay



[Click to download full resolution via product page](#)

Caption: Coupled enzymatic reactions for the CK assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Creatine kinase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]
- 3. Enzymes for Producing Creatine Kinase Assay Kit | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "CREATINE KINASE CATALYZATION OF FOUR FORMS OF CREATINE COMPARED TO CRE" by B Eley [digitalcommons.wku.edu]
- 8. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Dicreatine Citrate in Creatine Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180860#dicreatine-citrate-as-a-substrate-for-creatine-kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com